molecular formula C9H11ClO2S B1302011 4-Isopropylbenzenesulfonyl chloride CAS No. 54997-90-9

4-Isopropylbenzenesulfonyl chloride

Cat. No.: B1302011
CAS No.: 54997-90-9
M. Wt: 218.7 g/mol
InChI Key: CETRNHJIXGITKR-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₂S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an isopropyl group at the para position. This compound is commonly used in organic synthesis as a sulfonylating agent.

Biochemical Analysis

Biochemical Properties

4-Isopropylbenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of sulfonamides, which are known to inhibit bacterial growth by interfering with the synthesis of folic acid. The compound interacts with enzymes such as dihydropteroate synthase, leading to the formation of a stable complex that inhibits the enzyme’s activity. Additionally, this compound can react with amino groups in proteins, forming sulfonamide linkages that can alter the protein’s function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular metabolism. Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and enzymes, forming stable sulfonamide linkages. This covalent modification can inhibit enzyme activity or alter protein function. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including altered enzyme activity and changes in gene expression. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, even after the initial exposure has ended .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At higher doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, leading to increased toxicity and potential harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the synthesis of folic acid, leading to disrupted metabolic processes. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cellular membranes, allowing it to reach its target sites. Additionally, this compound can accumulate in certain cellular compartments, where it can exert its effects on enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can modify the activity or function of localized proteins and enzymes. This targeted localization allows this compound to exert its effects more precisely, leading to specific changes in cellular processes .

Preparation Methods

4-Isopropylbenzenesulfonyl chloride can be synthesized from isopropylbenzene via chlorosulfonation. The process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of this compound . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

4-Isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonyl thiol derivatives, respectively.

    Reduction Reactions: It can be reduced to 4-isopropylbenzenesulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to 4-isopropylbenzenesulfonic acid using strong oxidizing agents.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonyl thiols.

Scientific Research Applications

4-Isopropylbenzenesulfonyl chloride is widely used in scientific research and industrial applications:

    Chemistry: It is used as a sulfonylating agent in the synthesis of various organic compounds.

    Biology: It is used in the modification of biomolecules, such as the sulfonylation of proteins and peptides.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which 4-isopropylbenzenesulfonyl chloride exerts its effects involves the sulfonylation of nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. This reactivity is utilized in various synthetic and modification processes.

Comparison with Similar Compounds

Similar compounds to 4-isopropylbenzenesulfonyl chloride include:

    Benzenesulfonyl chloride: Lacks the isopropyl group, making it less sterically hindered and more reactive.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an isopropyl group, affecting its reactivity and solubility.

    4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

This compound is unique due to the presence of the isopropyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

4-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETRNHJIXGITKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370552
Record name 4-Isopropylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54997-90-9
Record name 4-Isopropylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)benzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 11.6 ml of isopropylbenzene in 100 ml of methylene chloride was added at 5° C. within 30 minutes to 18.3 ml of chlorosulfonic acid. The reaction mixture was stirred at 5° C. for 1 hour, poured on to 500 ml of ice-water and, after stirring for 5 minutes, treated with 100 g of ammonium chloride. After extraction with methylene chloride (1×800 ml, 1×500 ml) the organic phases were combined, dried with magnesium sulphate and the solvent was removed on a rotary evaporator. 12.3 g of 4-isopropyl-benzenesulfonyl chloride separated as a reddish oil, which was used without further purification.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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